2,5-Dimethoxybenzenesulfonamide

概要

説明

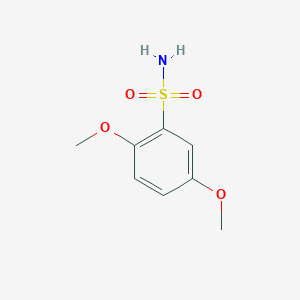

2,5-Dimethoxybenzenesulfonamide (2,5-DMBSA) is a sulfonamide derivative of 2,5-dimethoxybenzene (2,5-DMB). It is a white solid that is insoluble in water and soluble in organic solvents. 2,5-DMBSA is a versatile reagent that has been used in a variety of synthetic processes and scientific research applications, including organic synthesis, medicinal chemistry, and drug discovery.

科学的研究の応用

Sensor Development

- Heavy Metal Sensors : 2,5-Dimethoxybenzenesulfonamide derivatives, like N,N′-(ethane-1,2-diyl)bis(this compound) (EBDMBS), have been utilized for the development of highly efficient sensors for heavy metal ions like Co2+ in environmental and healthcare applications. These sensors exhibit high sensitivity, large dynamic concentration ranges, and long-term stability (Sheikh et al., 2016).

Crystal Structure and Pharmacology

- Supramolecular Architectures : Various N-aryl-2,5-dimethoxybenzenesulfonamides have been synthesized and studied for their crystal structures. These compounds display different supramolecular architectures, built by weak intermolecular interactions, which are important in the development of pharmacological activities (Shakuntala et al., 2017).

Corrosion Inhibition

- Corrosion Inhibition in Metals : Piperidine derivatives containing this compound, such as (1-(5-fluoro-2-(methylthio) pyrimidine-4-yl) piperidine-4-yl)-2,5-dimethoxybenzenesulfonamide (FMPPDBS), have been studied for their corrosion inhibition properties on iron surfaces. This is important for protecting metals in industrial applications (Kaya et al., 2016).

Chemical Reactions and Interactions

- Chemical Reactions : Studies on the reaction of dimethoxycarbene with compounds containing this compound moieties have been conducted, providing insights into complex chemical processes and potential applications in synthetic chemistry (Mlostoń & Heimgartner, 2007).

Drug Development and Synthesis

Anticancer Agent Development : Research on derivatives of this compound has contributed to the development of novel anticancer agents. For instance, the structure-activity relationship of certain compounds has been studied for their potential use in cancer treatment (Mun et al., 2012).

Medical Intermediates : The synthesis of medical intermediate molecules like 2,5-dimethoxy-4-ethylthio-benzeneethanamine, which is used in treating psychotic and schizophrenic psychosis, involves the use of this compound derivatives (Zhimin, 2003).

Vaccine Adjuvants

- Vaccine Adjuvants : Compounds like N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide have been identified as activators of innate immunity, showing potential as synthetic adjuvants for enhancing vaccine efficacy (Sato-Kaneko et al., 2021).

作用機序

Target of Action

2,5-Dimethoxybenzenesulfonamide is a sulfonamide compound . Sulfonamides are known to target two key enzymes: carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in physiological processes such as fluid balance and folic acid synthesis, respectively .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid metabolism cycle . By inhibiting dihydropteroate synthetase, this compound disrupts the production of folic acid, a crucial cofactor for various enzymatic reactions in bacteria . The downstream effect is the inhibition of bacterial growth and multiplication .

Pharmacokinetics

Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and multiplication . By disrupting folic acid synthesis, this compound prevents bacteria from carrying out essential metabolic processes, leading to their eventual death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of pus has been reported to inhibit the antibacterial action of sulfonamides . Additionally, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution .

Safety and Hazards

将来の方向性

生化学分析

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It’s important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It’s crucial to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It’s possible that it interacts with various enzymes or cofactors and could have effects on metabolic flux or metabolite levels .

Transport and Distribution

It’s possible that it interacts with various transporters or binding proteins and could have effects on its localization or accumulation .

Subcellular Localization

It’s possible that it includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S/c1-12-6-3-4-7(13-2)8(5-6)14(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHMYFWOECSGDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172637 | |

| Record name | Benzenesulfonamide, 2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19116-90-6 | |

| Record name | 2,5-Dimethoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19116-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 2,5-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019116906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyridazino[4,5-b]quinoxaline](/img/structure/B102560.png)